3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid
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Overview
Description
This compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate . It’s also known as NMD Inhibitor, Ethyl 2- ( ( (6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl)amino)-4,5-dimethyl-3-thiophenecarboxylate, Nonsense-Mediated mRNA Decay Inhibitor 14, NMDI-14 .
Molecular Structure Analysis
The empirical formula of this compound is C21H25N3O4S and its molecular weight is 415.51 .Chemical Reactions Analysis
This compound has been shown to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner . It enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .Physical And Chemical Properties Analysis
This compound is a yellow powder that is soluble in DMSO at 10 mg/mL . It should be stored at -20°C and protected from light .Scientific Research Applications
Synthesis and Chemical Characterization
- Research has explored the synthesis of various benzoic acid derivatives, including those with quinoline and quinoxaline structures, emphasizing the development of novel compounds with potential biological activities. For instance, the synthesis of benzoic acid derivatives and their evaluation for antimicrobial and anticancer activities has been a subject of interest, highlighting the chemical diversity and potential application of such compounds in medicinal chemistry (Kobayashi et al., 1984), (Elkholy & Morsy, 2006).
Biological Activities
- The exploration of the biological effects of compounds structurally related to "3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid" includes their potential anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that certain benzoic acid derivatives exhibit potent inhibition of cellular processes related to inflammation and microbial growth (Chen et al., 2008), (Puhl et al., 2011).
Antioxidant Properties
- The antioxidant activity of compounds related to "this compound" has been investigated, demonstrating the potential of these compounds in mitigating oxidative stress within biological systems. This aspect is crucial for developing therapeutic agents against diseases associated with oxidative damage (Kumar et al., 2019).
Mechanistic Insights and Novel Applications
- The study of the mechanism of action and the synthesis of novel derivatives of related compounds provides insights into their potential therapeutic applications. Research on the synthesis, characterization, and biological evaluation of derivatives highlights the potential of these compounds in addressing various health conditions and diseases, including those requiring antimicrobial and anticancer strategies (Zhu et al., 2018), (Podila & Omprakash, 2020).
Mechanism of Action
Target of Action
The primary target of the compound 3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid is the Nonsense-Mediated mRNA Decay (NMD) pathway . This pathway plays a crucial role in the cellular mechanism that eliminates mRNA molecules containing premature stop codons, thus preventing the production of abnormal and potentially harmful proteins .
Mode of Action
The compound this compound interacts with its target by inhibiting the NMD pathway in a dose-dependent manner . It enhances the stability of premature termination codon (PTC) mutated p53 mRNA in certain cells .
Biochemical Pathways
The compound this compound affects the NMD pathway . By inhibiting this pathway, the compound prevents the degradation of mRNAs containing PTCs, leading to the production of full-length proteins from these mRNAs . The downstream effects of this action include increased mRNA levels of certain genes, such as p21, Bax, and PUMA .
Result of Action
The result of the action of this compound is the increased stability of PTC mutated p53 mRNA, leading to increased expression of p53 protein in certain cells . This can lead to increased mRNA levels of genes such as p21, Bax, and PUMA .
Safety and Hazards
properties
IUPAC Name |
3-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-10-6-14-15(7-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-4-12(8-13)19(25)26/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVACZPYYADBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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